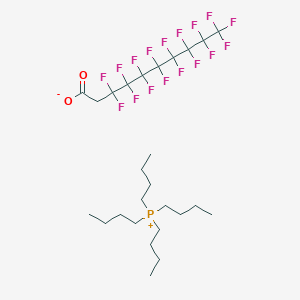

Tetrabutylphosphonium 2h,2h-perfluorodecanoate

Vue d'ensemble

Description

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is a chemical compound with the molecular formula C26H38F17O2P and a molecular weight of 736.53 g/mol . This compound is characterized by its colorless to pale yellow oil form and slight solubility in chloroform, dimethyl sulfoxide (DMSO), and methanol .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is synthesized from 1,1,2,2-tetrahydroperfluorodecanol . The synthesis involves the reaction of tetrabutylphosphonium hydroxide with 2h,2h-perfluorodecanoic acid under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions

Tetrabutylphosphonium 2h,2h-perfluorodecanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different products.

Reduction: It can also undergo reduction reactions, although these are less common.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from reactions involving this compound depend on the type of reaction. For example, oxidation reactions may yield perfluorinated carboxylic acids, while substitution reactions can produce a variety of substituted phosphonium salts .

Applications De Recherche Scientifique

Chemistry

TBP-PFDec is utilized in:

- Barrier and Self-Healing Coatings: The compound's unique properties allow it to form protective coatings on zinc metal materials. These coatings enhance corrosion resistance and durability in industrial applications.

| Application | Description |

|---|---|

| Barrier Coatings | Protects metals from corrosion |

| Self-Healing Materials | Repairs damage autonomously |

Biology

In biological research, TBP-PFDec has been observed to:

- Induce Cell Death: Studies indicate that the compound can cause oxidative stress leading to cell death in cerebellar granule cells. This has implications for understanding neurodegenerative diseases .

| Effect | Mechanism |

|---|---|

| Induces Cell Death | Formation of reactive oxygen species (ROS) |

| Oxidative Stress | Disruption of cellular functions |

Case Study:

In a study examining the effects of TBP-PFDec on neuronal cells, researchers found that exposure resulted in significant increases in ROS levels, correlating with elevated cell death rates. This suggests potential avenues for therapeutic research targeting oxidative stress-related conditions.

Industry

TBP-PFDec is also applied in:

- Specialized Coatings Production: Its chemical stability and ability to form self-healing surfaces make it suitable for creating advanced materials used in various industries including automotive and aerospace .

Environmental Applications

Due to its properties as a perfluoroalkylated substance (PFAS), TBP-PFDec is being investigated for:

- Environmental Testing: It serves as a reference standard in studies assessing PFAS contamination in environmental samples .

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Chemistry | Effective in creating protective coatings |

| Biology | Induces oxidative stress and cell death |

| Industry | Useful in developing advanced materials |

| Environmental | Reference standard for PFAS studies |

Mécanisme D'action

The mechanism of action of tetrabutylphosphonium 2h,2h-perfluorodecanoate involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress and cell death in certain cell types . The compound’s molecular targets and pathways are still under investigation, but it is believed to affect mitochondrial function and cellular redox balance .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabutylphosphonium 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate: A closely related compound with similar chemical properties.

Tetrabutylphosphonium 2h,2h-perfluorooctanoate: Another similar compound with a shorter perfluorinated chain.

Uniqueness

Tetrabutylphosphonium 2h,2h-perfluorodecanoate is unique due to its specific perfluorinated chain length and the resulting chemical properties. Its ability to form self-healing coatings and induce oxidative stress in cells sets it apart from other similar compounds .

Activité Biologique

Tetrabutylphosphonium 2H,2H-perfluorodecanoate (TBP-PFD) is a phosphonium salt derived from the perfluorinated fatty acid perfluorodecanoic acid. Its molecular formula is , and it has a molecular weight of 736.53 g/mol. This compound has garnered attention for its potential biological activities, particularly in the context of cellular interactions and environmental implications.

Chemical Structure

- Molecular Formula :

- Molecular Weight : 736.53 g/mol

- CAS Number : 882489-14-7

Applications

TBP-PFD is primarily used in:

- Barrier Coatings : It forms self-healing coatings on zinc metal surfaces, enhancing corrosion resistance.

- Biological Studies : Its ability to induce cell death and generate reactive oxygen species (ROS) makes it a candidate for studies on oxidative stress in cells, particularly cerebellar granule cells .

Induction of Cell Death

Research indicates that TBP-PFD can induce apoptosis in various cell types. This is particularly relevant in neurobiology, where it has been shown to affect cerebellar granule cells. The mechanism involves the generation of oxidative stress, leading to increased levels of ROS, which are known to trigger apoptotic pathways .

Reactive Oxygen Species Generation

The compound has been implicated in the formation of ROS within cells. Elevated ROS levels can lead to cellular damage and play a significant role in various pathological conditions, including neurodegenerative diseases .

Toxicity Studies

Toxicological assessments have revealed that TBP-PFD exhibits significant toxicity at certain concentrations. For instance, studies have shown that exposure to TBP-PFD can lead to cellular dysfunction and viability loss in cultured cells .

Study 1: Cellular Effects of TBP-PFD

In a controlled study, cerebellar granule cells were exposed to varying concentrations of TBP-PFD. The findings indicated:

- Concentration-Dependent Effects : Higher concentrations resulted in increased cell death.

- Mechanistic Insights : The study suggested that the apoptotic effects were mediated through oxidative stress pathways, evidenced by elevated markers of apoptosis and ROS levels.

| Concentration (µM) | Cell Viability (%) | ROS Levels (Relative Units) |

|---|---|---|

| 0 | 100 | 1.0 |

| 10 | 85 | 1.5 |

| 50 | 50 | 3.0 |

| 100 | 20 | 5.5 |

Study 2: Environmental Impact Assessment

A comprehensive review highlighted the environmental persistence of TBP-PFD and its potential bioaccumulation in aquatic systems. The compound's structure allows it to resist degradation, raising concerns about long-term ecological effects .

Implications for Human Health

The implications of TBP-PFD extend beyond cellular toxicity; its structural similarity to other perfluoroalkyl substances (PFAS) raises questions about its potential endocrine-disrupting properties. Research indicates that PFAS can interfere with hormonal functions and lead to developmental issues in wildlife and possibly humans .

Propriétés

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanoate;tetrabutylphosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36P.C10H3F17O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;11-3(12,1-2(28)29)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h5-16H2,1-4H3;1H2,(H,28,29)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIBYSDABLPDJJF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CCCC.C(C(=O)[O-])C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38F17O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

736.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.